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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Solangepras (CVN424), a
novel, orally active, and selective inverse agonist of the G-protein coupled receptor 6 (GPR6),
with other compounds targeting GPR6 and alternative non-dopaminergic pathways implicated
in Parkinson's disease.[1] The objective is to present a clear, data-driven comparison to aid in
the evaluation of Solangepras's therapeutic potential.

Overview of Solangepras and its Target

Solangepras is a first-in-class clinical-stage compound that acts as a non-dopaminergic
inverse agonist of GPR6.[2] GPR6 is an orphan receptor highly expressed in the striatum, a
key brain region for motor control. By acting as an inverse agonist, Solangepras reduces the
constitutive activity of GPR6, which is believed to modulate the indirect pathway of the basal
ganglia. This mechanism of action offers a novel therapeutic strategy for Parkinson's disease
by improving motor and non-motor symptoms without directly targeting the dopaminergic
system, potentially reducing the side effects associated with traditional dopamine-based
therapies.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of Solangepras and other relevant
compounds for their respective targets. The data is presented to facilitate a direct comparison
of potency.
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Binding Binding Potency
Compound o o
Compound Target T Affinity Affinity (IC_50/EC_5
e
ol (K_i) (K_d) 0)
Solangepras Inverse 38 nM
GPR6 ] 9.4 nM[1]
(CVN424) Agonist (EC_50)[1]
Inverse 16 nM
RL-338 GPR6 _ 2.4 or 5 nM[3]
Agonist (EC_50)[3]
N-acyl Inverse Micromolar
. GPR6 _
dopamines Agonist range[4][5]
) Adenosine ) 10-20 nM
Istradefylline Antagonist
A2A Receptor (K_D)[6]
Adenosine )
Preladenant Antagonist 1.1 nM[7]
A2A Receptor
) Adenosine ) 1.3 nM (A2A),
Vipadenant Antagonist
A2A Receptor 68 nM (A1)[8]
_ 0.5uM
] ] Reversible
Safinamide MAO-B o (human 98 nM[10]
Inhibitor
MAO-B)[9]
Sub-
) Reversible )
Opicapone COMT o picomolar[11]
Inhibitor

[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GPR6 and a typical workflow for a

competitive binding assay used to determine the binding affinity of compounds like

Solangepras.

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3369712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369712/
https://linkinghub.elsevier.com/retrieve/pii/S002235652427035X
https://linkinghub.elsevier.com/retrieve/pii/S002235652427035X
https://www.bocsci.com/tag/gpr6.html
https://www.mdpi.com/1420-3049/25/3/725
https://pmc.ncbi.nlm.nih.gov/articles/PMC7367999/
https://www.apexbt.com/preladenant.html
https://www.medchemexpress.com/Vipadenant.html
https://pubs.acs.org/doi/10.1021/jm070677y
https://pubmed.ncbi.nlm.nih.gov/17824599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853535/
https://go.drugbank.com/drugs/DB11632
https://www.benchchem.com/product/b7358322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7358322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Striatal Medium Spiny Neuron (Indirect Pathway)
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GPR6 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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